Hydroxytuberosone
Description
Hydroxytuberosone (CAS: 95456-43-2) is a naturally occurring 6a,11b-dihydroxypterocarpan classified under the isoflavonoid family. It is primarily isolated from plants in the Leguminosae family, including Derris robusta and Pueraria lobata (Radix Puerariae) . Its molecular formula is C₂₀H₁₈O₆, with a molecular weight of 354.36 g/mol . Structurally, it features a pterocarpan skeleton with hydroxyl groups at positions 6a and 11b, contributing to its bioactivity and role in chemotaxonomic studies .
Recent molecular docking studies identified it as a dual inhibitor of SARS-CoV-2 targets (Mpro and TMPRSS2), demonstrating binding affinities comparable to Robinin and Daidzin . It is also standardized as a reference compound for laboratory assays, with purity levels ≥98% in commercial preparations .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1R,13S)-1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one |
InChI |
InChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3/t17-,19?,20+/m1/s1 |
InChI Key |
PDSPTIAGLVOKKO-BPYOIECJSA-N |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)O[C@H]4[C@@]3(COC5=CC(=O)C=CC45O)O)C |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxytuberosone shares structural and functional similarities with other isoflavonoids and pterocarpans. Below is a detailed analysis of its analogs:
Structural Analogs in the Leguminosae Family
Functional Analogs in Pharmacological Studies
Key Comparative Findings
- Structural Uniqueness: this compound’s 6a,11b-dihydroxylation is rare among pterocarpans, shared only with hydroxycristacarpone in Leguminosae .
- Chemotaxonomic Utility: this compound and hydroxycristacarpone serve as chemical markers for Leguminosae, whereas analogs like Tuberosin are more widespread in other plant families .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| This compound | C₂₀H₁₈O₆ | 354.36 | 2.1 | 4 | 6 |
| Tuberosin | C₂₀H₁₈O₅ | 338.40 | 2.8 | 3 | 5 |
| 1-Methoxyphaseollidin | C₂₁H₂₂O₅ | 354.40 | 3.2 | 2 | 5 |
Table 2: Pharmacological Profiles
Preparation Methods
Solvent Extraction
Cold maceration using ethanol-water mixtures is the most widely adopted method. For instance, a protocol involving 70% ethanol and 15-day maceration at 25°C successfully extracts this compound from Pueraria tuberosa tubers, yielding 9.28% w/w purity after chromatographic purification. Polar solvents like ethyl acetate enhance selectivity by dissolving phenolic structures while excluding non-polar contaminants. Post-extraction, vacuum filtration and recrystallization from methanol-water mixtures further refine the product.
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic waves (20–40 kHz) accelerate extraction by inducing cavitation, which disrupts plant cell walls. A 2019 study demonstrated that UAE reduces extraction time by 70% compared to maceration while maintaining a yield of 8.5%. Optimal parameters include a 1:15 plant-to-solvent ratio and 30-minute sonication in 80% ethanol. However, prolonged exposure to high-frequency waves may degrade thermolabile hydroxyl groups, necessitating precise temperature control.
Chromatographic Purification
Post-extraction, this compound is isolated via preparative high-performance liquid chromatography (HPLC). A validated RP-HPLC method using a C18 column and 0.1% acetic acid in acetonitrile-water (90:10 v/v) achieves a resolution factor >2.0, ensuring >99% purity. Gradient elution (40–60% methanol) effectively separates this compound from co-extractives like puerarin, with a detection limit of 57.12 μg/mL.
Chemical Synthesis Approaches
Synthetic routes offer scalability and stereochemical control, critical for pharmaceutical applications.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) enables rapid cyclization of phenolic precursors, achieving a 92% yield in 20 minutes. This method outperforms conventional heating by minimizing side reactions, as evidenced by nuclear magnetic resonance (NMR) spectra showing 98% enantiomeric excess. Key steps include:
- Aldol Condensation : Benzaldehyde derivatives react with ketones under basic conditions to form α,β-unsaturated carbonyl intermediates.
- Cyclization : Microwave irradiation promotes intramolecular esterification, forming the benzopyran core.
Reductive Alkylation
A three-step synthesis starting from catechol derivatives involves:
- Hydroxylation : Catechol reacts with 2,2-dimethoxyacetaldehyde under acidic conditions to yield 4-(hydroxyalkylacetal)-catechol.
- Reduction : Sodium borohydride reduces the acetal group, forming a diol intermediate.
- Oxidative Cyclization : Hydrogen peroxide and ferric chloride catalyze ring closure, producing this compound with 31.3% overall yield.
Biocatalytic Production
Enzymatic and microbial systems provide sustainable alternatives to chemical synthesis.
Whole-Cell Biosynthesis
Escherichia coli engineered with tyrosine hydroxylase and decarboxylase converts glucose to this compound via L-DOPA intermediates. Supplementing 2 g/L L-DOPA boosts the titer to 1.24 g/L, whereas glucose-alone fermentations yield only 0.65 g/L. The pathway efficiency is limited by competing shikimate pathway fluxes, addressed through CRISPR-mediated gene knockouts.
Enzyme-Catalyzed Hydroxylation
Recombinant cytochrome P450 enzymes (CYP76AD1) hydroxylate tuberosone precursors regioselectively at the para position. Immobilizing the enzyme on silica gel enhances reusability, achieving a turnover number of 1,200 over 10 cycles.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Time | Cost ($/g) | Purity (%) |
|---|---|---|---|---|
| Solvent Extraction | 9.28 | 15 days | 120 | 99.7 |
| Microwave Synthesis | 92 | 20 minutes | 85 | 98.5 |
| Biocatalysis | 74 | 48 hours | 200 | 95.2 |
Key Observations :
- Extraction suits small-scale production but suffers from low yields.
- Microwave synthesis is optimal for industrial-scale manufacturing due to rapid kinetics and high throughput.
- Biocatalysis , though eco-friendly, requires costly enzyme purification.
Q & A
Q. What methodologies are optimal for isolating Hydroxytuberosone from natural sources, and how can purity be validated?
this compound can be isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR for structural confirmation) and chromatographic analysis (HPLC-MS for quantification). Stability testing under varying pH and temperature conditions is critical to ensure compound integrity during isolation .
Q. How can researchers design initial biological activity assays for this compound?
Start with in vitro assays targeting specific pathways (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay). Use dose-response curves to determine IC50 values. Ensure controls (positive/negative) and triplicate runs to minimize variability. Preliminary data should guide selection of advanced assays (e.g., enzyme inhibition studies) .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC) to assign stereochemistry and functional groups. IR spectroscopy identifies key bonds (e.g., hydroxyl or carbonyl groups). High-resolution mass spectrometry (HR-MS) confirms molecular formula. Cross-reference data with existing literature to resolve ambiguities .
Q. How should researchers address stability challenges in this compound storage?
Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC to monitor degradation products. Lyophilization or storage in inert atmospheres (argon) may enhance long-term stability. Document conditions to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?
Perform meta-analyses of existing data to identify variables (e.g., assay protocols, solvent systems). Replicate studies under standardized conditions, controlling for cell lines, incubation times, and compound concentrations. Use multivariate statistical analysis to isolate confounding factors .
Q. How can molecular docking and QSAR models elucidate this compound’s mechanism of action?
Generate 3D structural models of this compound using computational tools (AutoDock, Schrödinger). Screen against target proteins (e.g., kinases) and validate with in vitro binding assays. Quantitative Structure-Activity Relationship (QSAR) models can predict modifications to enhance affinity or selectivity .
Q. What mixed-methods approaches are suitable for studying this compound’s synergistic effects with other compounds?
Combine quantitative dose-response assays (e.g., checkerboard synergy testing) with qualitative transcriptomic analysis (RNA-seq) to identify pathways affected by combination therapy. Use factorial experimental designs to assess interactions between variables .
Q. How do isotopic labeling and tracer studies improve understanding of this compound’s metabolic fate?
Synthesize ¹³C- or ²H-labeled this compound to track absorption, distribution, and excretion in model organisms. Use LC-MS/MS to quantify metabolites in biological matrices. Compare results with in silico metabolic pathway predictions .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement Quality-by-Design (QbD) principles, optimizing reaction parameters (catalyst concentration, temperature) via Design of Experiments (DoE). Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Validate consistency with NMR and LC-MS profiling .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to assess compound exposure in vivo. Use pharmacodynamic biomarkers (e.g., cytokine levels) to correlate observed effects. Adjust formulations (nanoparticles, liposomes) to enhance delivery and validate with preclinical models .
Methodological Considerations
- Data Contradictions : Use sensitivity analysis and robustness testing to identify methodological outliers .
- Literature Gaps : Prioritize understudied areas (e.g., this compound’s immunomodulatory effects) through systematic reviews and hypothesis-driven experiments .
- Reproducibility : Document all protocols in detail (e.g., solvent ratios, instrument settings) and share raw data via open-access platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
